molecular formula C15H22BrNO4 B8124525 tert-Butyl 4-bromo-2-(2-methoxyethoxy)benzylcarbamate

tert-Butyl 4-bromo-2-(2-methoxyethoxy)benzylcarbamate

Cat. No.: B8124525
M. Wt: 360.24 g/mol
InChI Key: RWFZZZFWHSGPLY-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-(2-methoxyethoxy)benzylcarbamate is an organic compound with the molecular formula C15H22BrNO4. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and a methoxyethoxy substituent. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-2-(2-methoxyethoxy)benzylcarbamate typically involves the reaction of 4-bromo-2-(2-methoxyethoxy)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction proceeds as follows:

4-bromo-2-(2-methoxyethoxy)benzylamine+tert-butyl chloroformatetert-Butyl 4-bromo-2-(2-methoxyethoxy)benzylcarbamate+HCl\text{4-bromo-2-(2-methoxyethoxy)benzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-bromo-2-(2-methoxyethoxy)benzylamine+tert-butyl chloroformate→tert-Butyl 4-bromo-2-(2-methoxyethoxy)benzylcarbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-2-(2-methoxyethoxy)benzylcarbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzylcarbamates.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamines.

Scientific Research Applications

tert-Butyl 4-bromo-2-(2-methoxyethoxy)benzylcarbamate is used in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions and protein modifications.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-(2-methoxyethoxy)benzylcarbamate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromobenzoate
  • tert-Butyl 4-bromomethylbenzoate
  • tert-Butyl 4-bromo-2-methoxybenzoate

Uniqueness

tert-Butyl 4-bromo-2-(2-methoxyethoxy)benzylcarbamate is unique due to the presence of both the methoxyethoxy group and the carbamate functionality. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The methoxyethoxy group enhances solubility and bioavailability, while the carbamate group provides stability and specificity in biological interactions.

Properties

IUPAC Name

tert-butyl N-[[4-bromo-2-(2-methoxyethoxy)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO4/c1-15(2,3)21-14(18)17-10-11-5-6-12(16)9-13(11)20-8-7-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFZZZFWHSGPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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